Rubiarbonol B

Description

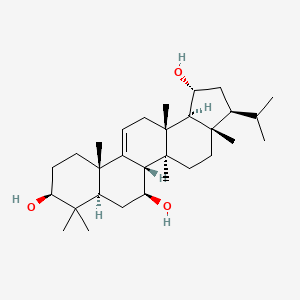

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,3aS,5aS,5bS,6S,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-17(2)19-15-21(32)25-28(19,6)13-14-29(7)24-18(9-12-30(25,29)8)27(5)11-10-23(33)26(3,4)22(27)16-20(24)31/h9,17,19-25,31-33H,10-16H2,1-8H3/t19-,20-,21+,22-,23-,24-,25-,27+,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBGHZIQCYOWLL-YMHFVTRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)O)C)O)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Rubiarbonol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiarbonol B is a naturally occurring arborinane-type triterpenoid that has garnered significant interest within the scientific community for its potent anticancer properties. Isolated from Rubia philippinensis, this compound has demonstrated the ability to induce a specific form of programmed cell death known as necroptosis in cancer cells, positioning it as a promising candidate for further investigation in drug development. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, and a detailed exploration of its biological activity and the experimental protocols used for its study.

Chemical and Physical Properties

This compound is a white amorphous powder with the molecular formula C₃₀H₅₀O₃.[1] Its chemical structure and key properties are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O₃ | [2] |

| Molecular Weight | 458.7 g/mol | [2] |

| Appearance | White amorphous powder | [3] |

| IUPAC Name | (1R,3S,3aS,5aS,5bS,6S,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9-triol | [2] |

| CAS Number | 130288-60-7 | [2] |

Quantitative solubility data, melting point, and optical rotation have not been reported in the reviewed literature.

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Data

The ¹H NMR spectrum of this compound shows characteristic signals for a triterpenoid structure. The data presented here was recorded in pyridine-d₅ at 300 MHz.[3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.50 | brs | H-11 | |

| 4.50 | t | 7.7 | H-19 |

| 4.05 | m | H-7 | |

| 3.48 | t | 7.5 | H-3 |

| 1.28 | s | H₃-26 | |

| 1.25 | s | H₃-23 | |

| 1.22 | s | H₃-25 | |

| 1.16 | s | H₃-27 | |

| 1.11 | s | H₃-24 | |

| 0.90 | s (overlapped) | H₃-28 and H₃-29 | |

| 0.85 | d | 4.8 | H₃-30 |

¹³C NMR Data

The ¹³C NMR spectrum further confirms the arborinane skeleton of this compound. The data was recorded in pyridine-d₅.[3]

| Chemical Shift (δ) ppm | Carbon Assignment |

| 148.0 | C-9 |

| 117.4 | C-11 |

| 78.4 | C-3 |

| 72.6 | C-7 |

| 70.7 | C-19 |

| 59.6 | C-18 |

| 58.2 | C-21 |

| 49.8 | C-8 |

| 49.4 | C-5 |

| ... | ... |

(A complete list of ¹³C NMR assignments can be found in the cited literature.)

Isolation

While a detailed, step-by-step protocol for the isolation of this compound from Rubia philippinensis is not fully available in the reviewed literature, the general procedure involves extraction from the roots of the plant.[1] Triterpenoids are typically isolated from plant material through a series of extraction and chromatographic techniques.

A general workflow for the isolation of triterpenoids from plant material is depicted below:

Caption: Generalized workflow for the isolation of this compound.

Synthesis

The total synthesis of this compound has not yet been reported in the scientific literature. The synthesis of arborinane-type triterpenoids is a complex challenge due to their intricate polycyclic structures and multiple stereocenters.

Biological Activity: Induction of Necroptosis

The most significant biological activity of this compound is its ability to induce RIPK1-dependent necroptosis in cancer cells, particularly in colorectal cancer (CRC) cells.[1][3][4][5] Necroptosis is a form of programmed cell death that is independent of caspases, the key mediators of apoptosis. This makes this compound a particularly interesting compound for targeting apoptosis-resistant cancers.

Signaling Pathway

This compound triggers necroptosis by activating Receptor-Interacting Protein Kinase 1 (RIPK1).[1][4][5] This leads to the formation of a protein complex known as the necrosome, which also includes RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL). The formation of the necrosome ultimately results in the disruption of the cell membrane and cell death. The signaling pathway is also mediated by the production of reactive oxygen species (ROS) via NADPH oxidase 1 (NOX1).[1][5][6]

Caption: Signaling pathway of this compound-induced necroptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound is often determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][7][8][9][10]

Protocol:

-

Cell Seeding: Seed cells (e.g., HCT116, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for RIPK1 Phosphorylation

To confirm the mechanism of action of this compound, Western blotting is used to detect the phosphorylation of RIPK1.[11]

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (p-RIPK1) and total RIPK1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for Western blot analysis of RIPK1 phosphorylation.

Conclusion

This compound is a promising natural product with well-defined chemical and biological properties. Its unique ability to induce necroptosis in cancer cells makes it a valuable lead compound for the development of novel anticancer therapies, particularly for tumors that have developed resistance to apoptosis-based treatments. Further research is warranted to fully elucidate its therapeutic potential, including in vivo studies, pharmacokinetic and pharmacodynamic profiling, and the development of a total synthesis route to enable the production of larger quantities for preclinical and clinical evaluation. This technical guide provides a solid foundation of the current knowledge of this compound for researchers and professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C30H50O3 | CID 12019474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. researchhub.com [researchhub.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Isolating Rubiarbonol B: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the isolation, characterization, and biological activity of Rubiarbonol B, a pentacyclic triterpenoid derived from Rubia philippinensis. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the compound's mechanism of action.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid isolated from the roots of Rubia philippinensis.[1] This compound has garnered significant interest within the scientific community for its potent anticancer activities. Research has demonstrated its ability to induce programmed cell death, specifically apoptosis and necroptosis, in various cancer cell lines. This guide serves as a comprehensive resource for the scientific community to facilitate further research and development of this compound as a potential therapeutic agent.

Physicochemical Properties of this compound

This compound is an arborinane-type triterpenoid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O₃ | [Quan et al., 2016] |

| Molecular Weight | 458.7 g/mol | [Quan et al., 2016] |

| Appearance | White amorphous powder | [Quan et al., 2016] |

| Specific Rotation | [α]D²⁵ +22 (c 0.1, CHCl₃) | [Quan et al., 2016] |

Experimental Protocols

Isolation of this compound from Rubia philippinensis

The following protocol for the isolation and purification of this compound is based on the methodology described by Quan et al. (2016).

3.1.1. Plant Material and Extraction

-

Plant Material: Dried roots of Rubia philippinensis were used as the starting material.

-

Extraction: The dried and powdered roots (5.0 kg) were extracted three times with methanol (MeOH) at room temperature. The combined extracts were then concentrated under reduced pressure to yield a crude MeOH extract.

3.1.2. Solvent Partitioning

-

The crude MeOH extract was suspended in water (H₂O) and successively partitioned with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).

-

This partitioning yields four main fractions: an n-hexane fraction, a CH₂Cl₂ fraction, an EtOAc fraction, and a remaining H₂O fraction.

3.1.3. Chromatographic Purification

-

Column Chromatography of the CH₂Cl₂ Fraction: The CH₂Cl₂ fraction (120.0 g) was subjected to silica gel column chromatography.

-

Elution Gradient: The column was eluted with a gradient of n-hexane/EtOAc (from 100:1 to 1:1, v/v) to yield 15 subfractions (C1 to C15).

-

Isolation of this compound: Subfraction C8 (5.8 g) was further purified by recrystallization from MeOH to afford this compound as a white amorphous powder.

Structural Elucidation

The structure of this compound was elucidated using various spectroscopic techniques. The 1D and 2D Nuclear Magnetic Resonance (NMR) data, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, were instrumental in confirming the chemical structure. High-resolution mass spectrometry (HRMS) was used to determine the molecular formula. The detailed NMR data are summarized in Table 2.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 39.3 | 1.65, m; 1.45, m |

| 2 | 28.1 | 1.90, m; 1.75, m |

| 3 | 78.9 | 3.22, dd (11.5, 4.5) |

| 4 | 38.9 | - |

| 5 | 55.4 | 0.85, d (11.0) |

| 6 | 18.3 | 1.60, m; 1.40, m |

| 7 | 34.5 | 1.55, m; 1.35, m |

| 8 | 41.1 | 1.60, m |

| 9 | 50.1 | - |

| 10 | 37.1 | - |

| 11 | 23.7 | 1.50, m; 1.30, m |

| 12 | 122.5 | 5.35, br s |

| 13 | 144.3 | - |

| 14 | 42.1 | - |

| 15 | 29.7 | 1.70, m; 1.50, m |

| 16 | 25.5 | 1.80, m; 1.60, m |

| 17 | 48.3 | 2.20, m |

| 18 | 53.4 | 2.05, d (9.0) |

| 19 | 213.5 | - |

| 20 | 47.5 | 2.50, q (7.0) |

| 21 | 31.0 | 1.85, m |

| 22 | 35.5 | 2.10, m; 1.95, m |

| 23 | 28.1 | 1.05, s |

| 24 | 15.4 | 0.80, s |

| 25 | 16.5 | 0.88, s |

| 26 | 16.8 | 0.95, s |

| 27 | 14.8 | 0.98, s |

| 28 | 28.7 | 1.25, d (7.0) |

| 29 | 21.3 | 1.20, d (7.0) |

| 30 | 21.5 | 1.15, d (7.0) |

NMR data were recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

Biological Activity

This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. Its primary mechanism of action involves the induction of apoptosis and necroptosis. A summary of the half-maximal inhibitory concentration (IC₅₀) values is presented in Table 3.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HCT116 | Colorectal Carcinoma | 12.5 | [Byun et al., 2022] |

| HT-29 | Colorectal Carcinoma | 15.2 | [Byun et al., 2022] |

| A549 | Lung Carcinoma | 20.8 | [Byun et al., 2022] |

| MCF-7 | Breast Adenocarcinoma | 18.5 | [Byun et al., 2022] |

Visualizations

Experimental Workflow

The overall workflow for the isolation and characterization of this compound is depicted in the following diagram.

Caption: General workflow for the isolation and characterization of this compound.

Signaling Pathway of this compound-Induced Cell Death

This compound induces both apoptosis and necroptosis in cancer cells through the modulation of the RIPK1 signaling pathway.

Caption: this compound-induced apoptosis and necroptosis signaling pathways.

Conclusion

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of this compound. The detailed protocols and summarized data are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. The potent anticancer properties of this compound, coupled with its distinct mechanism of action, highlight its potential as a lead compound for the development of novel cancer therapeutics. Further investigation into its in vivo efficacy and safety profile is warranted.

References

The Putative Biosynthesis of Rubiarbonol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiarbonol B, an arborinane-type triterpenoid isolated from plants of the Rubia genus, has garnered interest for its potential pharmacological activities. Triterpenoids, as a class, represent a vast and structurally diverse group of natural products with applications spanning pharmaceuticals, cosmetics, and agriculture. Understanding the biosynthetic pathway of these complex molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches.

This technical guide outlines the putative biosynthetic pathway of this compound. As the specific enzymatic steps for this particular molecule have not been fully elucidated in the available scientific literature, this guide presents a proposed pathway based on the well-established principles of triterpenoid biosynthesis. It details the likely precursor pathways, key enzymatic transformations, and the subsequent tailoring steps that lead to the final structure of this compound. Furthermore, this guide provides generalized experimental protocols for the investigation of such pathways and templates for the presentation of quantitative data.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the ubiquitous mevalonate (MVA) pathway, which provides the fundamental five-carbon building blocks for all terpenoids. These precursors are then assembled into a linear thirty-carbon chain, which undergoes a complex cyclization and subsequent oxidative modifications to yield the final arborinane-type triterpenoid.

Precursor Synthesis via the Mevalonate (MVA) Pathway

The MVA pathway, occurring in the cytosol, is the primary route for the synthesis of triterpenoid precursors in plants.[1][2] This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid by the rate-limiting enzyme HMG-CoA reductase (HMGR).[1] Through a series of phosphorylation and decarboxylation steps, mevalonic acid is converted into the isomeric five-carbon units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1]

Assembly of the Triterpenoid Backbone

Two molecules of IPP and one molecule of DMAPP are sequentially condensed to form the fifteen-carbon intermediate, farnesyl diphosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (SS) to produce the thirty-carbon linear precursor, squalene.[1][3] Squalene subsequently undergoes epoxidation by squalene epoxidase (SE) to form 2,3-oxidosqualene, the universal precursor for the cyclization of most triterpenoids.[1][3]

Cyclization to the Arborinane Skeleton

The crucial step in determining the characteristic arborinane scaffold is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs).[4][5] For the formation of the arborinane skeleton, a putative isoarborinol synthase is proposed to catalyze the cyclization of 2,3-oxidosqualene to form isoarborinol. This cyclization involves a series of protonations, ring closures, and rearrangements of the linear 2,3-oxidosqualene molecule.[6][7]

Post-Cyclization Modifications

Following the formation of the isoarborinol backbone, a series of oxidative modifications are required to produce the final structure of this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes responsible for the extensive structural diversification of triterpenoids.[8][9][10] Based on the structure of this compound, these modifications would include several hydroxylations at specific positions on the arborinane skeleton. The precise sequence and the specific CYP enzymes involved remain to be elucidated experimentally.

Key Enzymes in the Putative Pathway

The biosynthesis of this compound is a multi-step process involving a cascade of enzymes. The table below summarizes the key enzyme classes and their proposed roles in this pathway.

| Enzyme Class | Abbreviation | Proposed Function in this compound Biosynthesis |

| Acetyl-CoA C-acetyltransferase | AACT | Catalyzes the initial step of the MVA pathway, condensing two molecules of Acetyl-CoA. |

| HMG-CoA synthase | HMGS | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. |

| HMG-CoA reductase | HMGR | A rate-limiting enzyme that reduces HMG-CoA to mevalonate.[1] |

| Mevalonate kinase | MVK | Phosphorylates mevalonate.[1] |

| Phosphomevalonate kinase | PMK | Adds a second phosphate group to phosphomevalonate.[1] |

| Diphosphomevalonate decarboxylase | MVD | Decarboxylates diphosphomevalonate to form IPP.[1] |

| Isopentenyl diphosphate isomerase | IDI | Isomerizes IPP to DMAPP. |

| Farnesyl diphosphate synthase | FPS | Synthesizes FPP from IPP and DMAPP. |

| Squalene synthase | SS | Catalyzes the head-to-head condensation of two FPP molecules to form squalene.[11] |

| Squalene epoxidase | SE | Epoxidizes squalene to 2,3-oxidosqualene.[11] |

| Oxidosqualene cyclase | OSC | A putative isoarborinol synthase that cyclizes 2,3-oxidosqualene to the arborinane skeleton.[6][7] |

| Cytochrome P450 monooxygenase | CYP | Catalyzes the regio- and stereospecific hydroxylation of the isoarborinol backbone to yield this compound.[8][9] |

Quantitative Data Presentation

To fully understand the biosynthesis of this compound and to inform metabolic engineering strategies, it is essential to quantify the compound and its key precursors in the source organism. The following table provides a template for presenting such quantitative data, which would typically be acquired using techniques like UPLC-MS/MS.

| Compound | Plant Tissue | Concentration (µg/g dry weight) | Standard Deviation |

| This compound | Roots | Data to be determined | Data to be determined |

| Stems | Data to be determined | Data to be determined | |

| Leaves | Data to be determined | Data to be determined | |

| Isoarborinol | Roots | Data to be determined | Data to be determined |

| Stems | Data to be determined | Data to be determined | |

| Leaves | Data to be determined | Data to be determined | |

| Squalene | Roots | Data to be determined | Data to be determined |

| Stems | Data to be determined | Data to be determined | |

| Leaves | Data to be determined | Data to be determined |

Experimental Protocols

The elucidation of a biosynthetic pathway is a complex process that requires a combination of analytical, biochemical, and molecular biology techniques. Below are generalized protocols for key experiments in this process.

Protocol 1: Isolation and Quantification of this compound and Precursors

This protocol describes a general method for the extraction and quantitative analysis of triterpenoids from plant material using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation: a. Harvest fresh plant material (Rubia spp. roots, stems, and leaves). b. Freeze-dry the material to a constant weight and grind into a fine powder. c. Accurately weigh approximately 100 mg of powdered material into a 2 mL microcentrifuge tube.

2. Extraction: a. Add 1.5 mL of 80% methanol to the tube. b. Vortex vigorously for 1 minute. c. Sonicate in a water bath for 30 minutes at room temperature. d. Centrifuge at 13,000 x g for 10 minutes. e. Carefully transfer the supernatant to a new tube. f. Repeat the extraction process on the pellet and combine the supernatants.

3. UPLC-MS/MS Analysis: a. Filter the combined extract through a 0.22 µm PTFE syringe filter into an HPLC vial. b. Inject 2-5 µL of the extract onto a C18 UPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm). c. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). d. Set the mass spectrometer to operate in a suitable ionization mode (e.g., positive electrospray ionization) and use Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transitions for this compound and its precursors would need to be determined using authentic standards. e. Construct a standard curve for each analyte using serial dilutions of pure standards to enable absolute quantification.

Protocol 2: Functional Characterization of a Putative Biosynthesis Gene

This protocol outlines the workflow for identifying and functionally characterizing a candidate gene (e.g., an OSC or CYP) from Rubia spp. by heterologous expression in Saccharomyces cerevisiae (yeast).

1. Gene Identification and Cloning: a. Perform RNA sequencing (RNA-seq) on Rubia tissues that are actively producing this compound. b. Identify candidate OSC and CYP genes based on sequence homology to known triterpenoid biosynthesis genes. c. Design gene-specific primers and amplify the full-length coding sequence of the candidate gene from cDNA. d. Clone the amplified gene into a yeast expression vector (e.g., pYES-DEST52).

2. Yeast Transformation and Expression: a. Transform the expression construct into a suitable yeast strain (e.g., one engineered to produce high levels of 2,3-oxidosqualene). b. Grow the transformed yeast in a selective medium to the mid-log phase. c. Induce gene expression by adding galactose to the medium. d. Continue to culture for 48-72 hours.

3. Metabolite Extraction and Analysis: a. Harvest the yeast cells by centrifugation. b. Perform an extraction of the yeast pellet (e.g., using a saponification and hexane extraction method for triterpenoids). c. Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS. d. Compare the metabolite profile of the yeast expressing the candidate gene to a control strain (transformed with an empty vector). The appearance of a new peak corresponding to the expected product (e.g., isoarborinol for an OSC, or a hydroxylated derivative for a CYP) confirms the enzyme's function.

Conclusion and Future Directions

This guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on current knowledge of triterpenoid biosynthesis. The proposed pathway, originating from the MVA pathway and proceeding through a series of enzymatic steps including cyclization by an oxidosqualene cyclase and subsequent oxidative modifications by cytochrome P450s, offers a solid framework for future research.

The definitive elucidation of this pathway will require the identification and functional characterization of the specific genes and enzymes involved in each step. The experimental protocols outlined herein provide a roadmap for such investigations. Future work should focus on:

-

Transcriptome and Genome Analysis: Sequencing the genome and transcriptome of Rubia species will be instrumental in identifying the full suite of candidate genes for triterpenoid biosynthesis.

-

Enzyme Characterization: In vitro and in vivo characterization of the identified OSCs and CYPs will be necessary to confirm their specific roles in the biosynthesis of this compound.

-

Metabolic Engineering: Once the key enzymes are identified, they can be utilized in microbial hosts like Saccharomyces cerevisiae or Escherichia coli to establish a heterologous production platform for this compound, enabling a sustainable and scalable supply for further pharmacological research and development.

By systematically applying these approaches, the scientific community can move closer to a complete understanding of this compound biosynthesis, unlocking its full potential as a valuable natural product.

References

- 1. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 5. Triterpene biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of arborane triterpenols by a bacterial oxidosqualene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Divergent evolution of oxidosqualene cyclases in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Key enzymes of triterpenoid saponin biosynthesis and the induction of their activities and gene expressions in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Edged Sword: Unraveling the Apoptosis-Inducing and Necroptotic Effects of Rubiarbonol B

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Rubiarbonol B, a naturally occurring arborinane triterpenoid, has emerged as a potent anti-cancer agent with a unique, dual mechanism of inducing programmed cell death. This technical guide provides an in-depth analysis of the apoptosis-inducing effects of this compound, its ability to switch to a necroptotic pathway in apoptosis-resistant cancer cells, and the detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Core Mechanism of Action: A Bifurcated Path to Cell Death

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, a controlled and programmed form of cell death. However, its most intriguing characteristic is the ability to trigger an alternative, lytic form of programmed cell death called necroptosis, particularly in cancer cells that have developed resistance to apoptosis. This dual mechanism makes this compound a promising candidate for overcoming drug resistance in cancer therapy.

The choice between apoptosis and necroptosis is largely dependent on the cellular context, specifically the expression and activity of key signaling proteins. In many cancer cell types, this compound initiates the extrinsic apoptotic pathway through the formation of the Death-Inducing Signaling Complex (DISC) and the activation of caspase-8[1][2][3].

However, in cancer cells with deficient or inhibited caspase-8 activity, or in those expressing high levels of Receptor-Interacting Protein Kinase 3 (RIPK3), this compound triggers a switch to necroptosis. This alternative cell death pathway is mediated by the activation of RIPK1 and RIPK3, leading to the formation of the necrosome complex[1][2][3]. A key player in this switch is the production of Reactive Oxygen Species (ROS) mediated by NADPH oxidase 1 (NOX1)[1][2].

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic and apoptosis-inducing effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric of its potency.

| Cell Line | Cancer Type | IC50 (µM) at 48h | Compound | Reference |

| HCC827 | Non-Small Cell Lung Cancer | > 8 | This compound | [4] |

| HCC827GR | Gefitinib-Resistant NSCLC | > 8 | This compound | [4] |

| HEKa | Human Epidermal Keratinocytes | > 8 | This compound | [4] |

| HCT116 | Colorectal Cancer | Not explicitly stated, but cytotoxic at 10 µM | This compound | [1][5] |

| HeLa | Cervical Cancer | Not explicitly stated, but cytotoxic at 10 µM | This compound | [5] |

| MCF7 | Breast Cancer | Not explicitly stated, but cytotoxic at 10 µM | This compound | [5] |

Note: The derivative 3-O-acetylthis compound (ARu-B) showed significantly lower IC50 values in NSCLC cell lines, suggesting enhanced potency.

Signaling Pathways of this compound-Induced Cell Death

The signaling cascades initiated by this compound are central to its anti-cancer activity. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and further investigation of the effects of this compound. The following are protocols for key experiments, synthesized from the cited literature.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., HCC827, HCC827GR) in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 2, 4, 6, 8 µM) or vehicle control (DMSO) for 24 or 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression and cleavage of key apoptotic proteins.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspase-3, cleaved caspase-3, PARP, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the levels of ROS generated in response to this compound treatment.

-

Cell Treatment: Treat cells with this compound for the specified duration.

-

Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for 30 minutes at 37°C.

-

Cell Harvesting and Washing: Harvest the cells and wash them with PBS.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and immediately analyze the fluorescence intensity by flow cytometry.

Experimental Workflow and Logical Relationships

The investigation of this compound's effects follows a logical progression from initial cytotoxicity screening to the elucidation of the underlying molecular mechanisms.

Conclusion and Future Directions

This compound is a compelling anti-cancer candidate due to its ability to induce both apoptosis and necroptosis. This dual mechanism of action provides a potential strategy to circumvent apoptosis resistance, a major challenge in cancer treatment. The data presented in this guide highlight its potency and elucidate the intricate signaling pathways it modulates.

Future research should focus on in vivo studies to evaluate the efficacy and safety of this compound in animal models. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into a clinical setting. Additionally, structure-activity relationship studies on this compound and its derivatives, such as 3-O-acetylthis compound, could lead to the development of even more potent and selective anti-cancer agents. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for advancing the research and development of this promising natural product.

References

Rubiarbonol B: A Novel Necroptosis Inducer in Colorectal Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The development of resistance to apoptosis is a significant hurdle in the effective treatment of colorectal cancer (CRC). Necroptosis, a form of regulated necrosis, presents a promising alternative cell death pathway to overcome this resistance. Rubiarbonol B, a natural arborinane triterpenoid isolated from Rubia philippinesis, has emerged as a potent inducer of necroptosis in CRC cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its induction of RIPK1-dependent necroptosis through the generation of reactive oxygen species (ROS) mediated by NADPH oxidase 1 (NOX1).

Mechanism of Action: Signaling Pathway

This compound initially acts as a potent activator of caspase-8, leading to apoptosis in various cancer cells. However, in colorectal cancer cells that express Receptor-Interacting Protein Kinase 3 (RIPK3), the inhibition of caspase-8, either pharmacologically or genetically, redirects the cell death pathway from apoptosis to necroptosis.[1][2][3][4] This switch is critically dependent on the phosphorylation of RIPK1.[1][3][4]

The induction of necroptosis by this compound is independent of tumor necrosis factor receptor (TNFR) signaling.[1][3] Instead, it relies on the production of ROS by NOX1.[1][3] This increase in intracellular ROS leads to the phosphorylation and activation of RIPK1, which then interacts with RIPK3 to form the necrosome complex. The formation of this complex is a key step in the necroptotic signaling cascade.

Activated RIPK3 within the necrosome then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and death. The entire process is contingent on the presence of RIPK1, as its deficiency almost completely nullifies the cell death induced by this compound.[1][3][4]

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound in Human Colorectal Cancer Cell Lines

| Cell Line | RIPK3 Expression | Treatment | IC50 (µM) |

| HT-29 | High | This compound | ~5 |

| HCT-116 | High | This compound | ~7.5 |

| DLD-1 | Low | This compound | > 20 |

| SW480 | Low | This compound | > 20 |

Data extrapolated from dose-response curves presented in the source literature.

Table 2: Effect of Inhibitors on this compound-Induced Cell Death in HT-29 Cells

| Treatment | % Cell Death |

| This compound (10 µM) | 45% |

| This compound + z-VAD-FMK (Pan-caspase inhibitor) | 42% |

| This compound + Necrostatin-1 (RIPK1 inhibitor) | < 10% |

| This compound + GSK'872 (RIPK3 inhibitor) | < 15% |

| This compound + NSA (MLKL inhibitor) | < 15% |

Data represents approximate values based on graphical data from the primary research article.

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Plate colorectal cancer cells (e.g., HT-29, HCT-116) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours).

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Immunoblotting

-

Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-RIPK1, RIPK1, p-MLKL, MLKL, ß-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Reactive Oxygen Species (ROS)

-

Cell Treatment: Treat cells with this compound in the presence or absence of inhibitors for the specified time.

-

Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS.

-

Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope.

Experimental Workflow

Conclusion

This compound represents a promising therapeutic candidate for colorectal cancer, particularly for tumors that have developed resistance to apoptosis. Its ability to induce a distinct, RIPK1-dependent necroptotic cell death pathway offers a novel strategy to eliminate cancer cells. The mechanism, involving NOX1-mediated ROS production and subsequent activation of the RIPK1-RIPK3-MLKL signaling axis, provides clear targets for further drug development and optimization. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and similar necroptosis-inducing compounds in the fight against colorectal cancer.

References

Unveiling the RIPK1-Activating Potential of Rubiarbonol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which Rubiarbonol B, a natural arborinane triterpenoid, activates Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and cell death. This document outlines the key signaling pathways, presents quantitative data from seminal studies, and provides detailed experimental protocols to facilitate further research in this area.

Introduction

This compound, isolated from Rubia philippinensis, has emerged as a potent modulator of cell death pathways. Initially identified as a caspase-8 activator that induces apoptosis, subsequent research has revealed a more complex mechanism of action.[1][2] Under conditions where apoptosis is inhibited, this compound redirects the cellular demise machinery towards a form of programmed necrosis known as necroptosis. This process is critically dependent on the activation of RIPK1.[1][2]

This guide will explore the signaling cascade initiated by this compound, focusing on its ability to induce RIPK1-dependent necroptosis through the generation of reactive oxygen species (ROS), independent of the canonical tumor necrosis factor (TNF) receptor pathway.[1][3] The findings presented herein underscore the potential of this compound as a novel therapeutic agent for targeting apoptosis-resistant cancers.[1][2]

Data Presentation: The Quantitative Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cell viability and RIPK1 activation.

Table 1: Effect of this compound on Cell Viability in HCT116, HeLa, and MCF7 Cancer Cell Lines

| Treatment Condition | HCT116 Cell Viability (%) | HeLa Cell Viability (%) | MCF7 Cell Viability (%) |

| Control | 100 | 100 | 100 |

| This compound (10 µM) | 48.2 | 55.4 | 62.1 |

| This compound (10 µM) + z-IETD-fmk (20 µM) | 92.5 | 95.1 | 96.3 |

| This compound (10 µM) + z-DEVD-fmk (10 µM) | 89.7 | 91.3 | 93.8 |

Data are presented as mean ± S.E. of three independent experiments. Cell viability was assessed after 24 hours of treatment using the Cell Titer-Glo Luminescent Cell Viability Assay. z-IETD-fmk is a caspase-8 inhibitor, and z-DEVD-fmk is a caspase-3 inhibitor.[1]

Table 2: this compound-Induced Necroptosis in HT-29 Cells

| Treatment Condition | Cell Viability (%) |

| Control | 100 |

| This compound (10 µM) | 65.3 |

| This compound (10 µM) + z-IETD-fmk (20 µM) | 38.7 |

| This compound (10 µM) + z-IETD-fmk (20 µM) + Necrostatin-1 (30 µM) | 85.1 |

Data are presented as mean ± S.E. of three independent experiments. Cell viability was assessed after 24 hours of treatment. Necrostatin-1 is a specific inhibitor of RIPK1 kinase activity.[4]

Table 3: Effect of this compound on RIPK1 Phosphorylation and Necrosome Formation

| Treatment Condition (in HT-29 cells) | Relative p-RIPK1 (Ser166) Levels | Relative p-RIPK3 (Ser227) Levels | Relative p-MLKL (Ser358) Levels |

| This compound (10 µM) | Increased | - | - |

| This compound (10 µM) + z-IETD-fmk (20 µM) | Markedly Increased and Prolonged | Markedly Increased | Markedly Increased |

| This compound (10 µM) + z-IETD-fmk (20 µM) + Necrostatin-1 (30 µM) | Inhibited | Inhibited | Inhibited |

Relative phosphorylation levels were determined by immunoblotting. "-" indicates not significantly detected.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the investigation of this compound.

References

Rubiarbonol B: A Potent Inducer of Reactive Oxygen Species in Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of Rubiarbonol B's role in the generation of reactive oxygen species (ROS) and its subsequent impact on cancer cell death pathways. This compound, an arborinane triterpenoid isolated from Rubia philippinesis, has emerged as a promising anti-cancer agent with a unique mechanism of action centered on the induction of oxidative stress. This document details the molecular pathways, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling cascades involved.

Core Mechanism: ROS-Dependent Cell Death

This compound (Ru-B) has been identified as a potent activator of cell death in various cancer cell lines. A pivotal aspect of its cytotoxic activity is the generation of intracellular ROS. This increase in ROS is not a mere byproduct of cellular stress but a critical upstream event that dictates the mode of cell death, switching between apoptosis and necroptosis depending on the cellular context.

Research has demonstrated that Ru-B's induction of ROS is primarily mediated by NADPH oxidase 1 (NOX1) . This enzymatic complex is a key source of ROS in colorectal cancer cells, and its activation by Ru-B leads to a significant increase in intracellular ROS levels. This oxidative stress, in turn, triggers a cascade of downstream signaling events culminating in cell death.

DUAL-MODE CELL DEATH INDUCTION

This compound exhibits a fascinating ability to induce both apoptotic and necroptotic cell death. The choice between these two pathways is largely dependent on the expression of key signaling proteins, particularly Receptor-Interacting Protein Kinase 3 (RIPK3) .

-

Apoptosis: In the presence of active caspase-8, Ru-B primarily induces apoptosis. It promotes the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8 and the subsequent apoptotic cascade.

-

Necroptosis: In cancer cells with low or inhibited caspase-8 activity, or in those expressing high levels of RIPK3, Ru-B triggers a switch to a form of programmed necrosis called necroptosis. This switch is a critical feature of Ru-B's therapeutic potential, as it allows for the elimination of apoptosis-resistant cancer cells.[1][2][3]

The generation of ROS by NOX1 is a crucial step in Ru-B-induced necroptosis. The increased oxidative stress leads to the phosphorylation and activation of Receptor-Interacting Protein Kinase 1 (RIPK1) . This activation occurs independently of tumor necrosis factor receptor (TNFR) signaling, highlighting a novel mechanism of action.[2][3] Activated RIPK1 then phosphorylates RIPK3, leading to the formation of the necrosome, a protein complex that executes necroptotic cell death.

Quantitative Analysis of this compound-Induced Cytotoxicity

The cytotoxic effects of this compound have been quantified across various cancer cell lines. The following table summarizes the key findings from a study investigating its efficacy.

| Cell Line | Treatment | Concentration (µM) | Cell Death (%) |

| HCT116 | This compound | 10 | Data not available |

| HeLa | This compound | 10 | Data not available |

| MCF7 | This compound | 10 | Data not available |

| HCT116 | This compound + z-IETD-fmk | 10 + 20 | Significantly reduced cell death |

| HeLa | This compound + z-IETD-fmk | 10 + 20 | Significantly reduced cell death |

| MCF7 | This compound + z-IETD-fmk | 10 + 20 | Significantly reduced cell death |

z-IETD-fmk is a caspase-8 inhibitor. The reduction in cell death in its presence indicates a shift from apoptosis to another cell death mechanism (necroptosis) or a blockage of the primary death pathway.

Experimental Protocols

To facilitate further research, this section details the key experimental methodologies used to elucidate the mechanism of this compound.

Cell Viability Assay

-

Objective: To quantify the cytotoxic effects of this compound.

-

Method:

-

Seed cancer cells (e.g., HCT116, HeLa, MCF7) in 96-well plates.

-

Treat cells with varying concentrations of this compound, with or without inhibitors (e.g., z-IETD-fmk, z-DEVD-fmk).

-

Incubate for the desired time period (e.g., 24 hours).

-

Assess cell viability using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of viable cells.

-

Measure luminescence using a microplate reader.

-

Measurement of Intracellular ROS

-

Objective: To detect and quantify the generation of reactive oxygen species.

-

Method:

-

Treat cells with this compound for the specified duration.

-

Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

-

Immunoblotting

-

Objective: To analyze the expression and phosphorylation status of key signaling proteins.

-

Method:

-

Lyse treated and untreated cells to extract total protein.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Probe the membrane with primary antibodies specific to the proteins of interest (e.g., RIPK1, phospho-RIPK1, RIPK3, caspase-8, PARP).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the protein bands using a chemiluminescence detection system.

-

Immunoprecipitation

-

Objective: To study protein-protein interactions, such as the formation of the DISC or necrosome.

-

Method:

-

Lyse cells to obtain protein extracts.

-

Incubate the cell lysate with an antibody specific to a target protein (e.g., caspase-8) to form an antibody-protein complex.

-

Add protein A/G-agarose beads to precipitate the antibody-protein complex.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein complex from the beads.

-

Analyze the components of the complex by immunoblotting.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's mechanism of action.

Caption: this compound-induced apoptotic pathway.

Caption: this compound-induced necroptotic pathway.

Caption: Workflow for measuring intracellular ROS.

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel anti-cancer therapies. Its ability to induce ROS generation and trigger a switch from apoptosis to necroptosis provides a powerful strategy for overcoming apoptosis resistance, a major challenge in cancer treatment. The central role of NOX1-derived ROS in mediating RIPK1-dependent necroptosis has been clearly established.

Future research should focus on:

-

In-vivo studies to evaluate the efficacy and safety of this compound in animal models.

-

Further elucidation of the upstream mechanisms by which this compound activates NOX1.

-

Investigation of potential synergistic effects of this compound with other chemotherapeutic agents.

-

Development of this compound derivatives with improved pharmacological properties.

By continuing to explore the intricate molecular mechanisms of this compound, the scientific community can unlock its full therapeutic potential in the fight against cancer.

References

Unveiling the Therapeutic Potential of Rubiarbonol B: A Technical Guide to its Molecular Targets

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the potential therapeutic targets of Rubiarbonol B, a novel arborinane triterpenoid. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the compound's mechanism of action, focusing on its ability to induce programmed cell death in cancer cells. The guide summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the implicated signaling pathways.

This compound, isolated from Rubia philippinesis, has emerged as a promising candidate for cancer therapy, particularly for apoptosis-resistant tumors.[1][2][3] The core of its activity lies in its ability to modulate the intricate balance between two forms of programmed cell death: apoptosis and necroptosis.

Dual-Action Mechanism Targeting Cell Death Pathways

This compound primarily functions as a potent activator of caspase-8, a key initiator of the extrinsic apoptotic pathway.[1][2][3] This activation leads to the formation of the death-inducing signaling complex (DISC) and subsequent apoptotic cell death in various cancer cell lines.[2][4]

A pivotal finding is the compound's ability to induce a shift from apoptosis to necroptosis under conditions where apoptosis is compromised.[1][2][3] In cancer cells with inhibited caspase-8 activity, this compound triggers a Receptor-Interacting Protein Kinase 1 (RIPK1)-dependent necroptotic pathway.[1][2][3][5] This alternative cell death mechanism provides a strategic advantage for overcoming apoptosis resistance, a common challenge in cancer treatment.[1][3][4][5]

The switch to necroptosis is characterized by the upregulation of RIPK1 phosphorylation, leading to the formation of the necrosome, a signaling complex essential for necroptosis execution.[1][3][4] This process is notably independent of tumor necrosis factor receptor (TNFR) signaling.[1][3][4]

The Role of Oxidative Stress in this compound-Induced Necroptosis

A critical component of the necroptotic pathway induced by this compound is the generation of reactive oxygen species (ROS).[1][2][3] The guide highlights that this ROS production is mediated by NADPH oxidase 1 (NOX1).[1][3][4] The accumulation of ROS appears to be a key event that facilitates RIPK1 phosphorylation and the subsequent execution of necroptotic cell death.[1][2]

Broader Anti-Cancer Activity

Beyond its effects on cell death pathways, research also suggests that this compound and its derivative, 3-O-acetylthis compound, can target other critical signaling pathways in cancer.[6] Specifically, in non-small cell lung cancer (NSCLC) cells, these compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), mesenchymal-epithelial transition factor (MET), and AKT signaling pathways.[6] This indicates a broader anti-cancer potential for this compound, extending its applicability to a wider range of malignancies.

Quantitative Data Summary

The following table summarizes the key quantitative findings related to the biological activity of this compound and its derivatives.

| Compound | Cell Line | Assay | Target/Effect | IC50 / Observation | Reference |

| This compound | Multiple Cancer Cells | Cell Viability | Caspase-8 dependent apoptosis | Potent inducer | [2] |

| This compound | RIPK3-expressing CRC cells | Cell Viability (with caspase-8 inhibition) | RIPK1-dependent necroptosis | Shift from apoptosis to necroptosis | [1][3] |

| This compound | Colorectal Cancer (CRC) cells | ROS Detection | NOX1-mediated ROS production | Significant increase in ROS | [1][3][4] |

| 3-O-acetylthis compound | NSCLC HCC827 cells | In vitro kinase assay | EGFR, MET, AKT1 inhibition | Direct inhibition observed | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., HCT116, HeLa, MCF7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

2. Western Blot Analysis for Protein Phosphorylation

-

Objective: To detect the phosphorylation status of key proteins in the apoptosis and necroptosis pathways (e.g., RIPK1, Caspase-8).

-

Methodology:

-

Treat cells with this compound for specified time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-RIPK1, RIPK1, cleaved Caspase-8, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Objective: To quantify the generation of ROS in cells treated with this compound.

-

Methodology:

-

Seed cells in a 24-well plate or on coverslips.

-

Treat cells with this compound for the desired duration.

-

Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (excitation at 488 nm, emission at 525 nm).

-

Visualizing the Molecular Pathways

The following diagrams illustrate the signaling pathways targeted by this compound.

Caption: this compound induced apoptotic pathway.

Caption: this compound induced necroptotic pathway.

Caption: Experimental workflow for assessing this compound.

This technical guide consolidates the current understanding of this compound's therapeutic targets and provides a framework for future research and development. The dual mechanism of inducing both apoptosis and necroptosis positions this compound as a compelling candidate for further investigation in the development of novel anti-cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces RIPK1-dependent necroptosis via NOX1-derived ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. 3-O-acetylthis compound preferentially targets EGFR and MET over this compound to inhibit NSCLC cell growth - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Rubiarbonol B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early-stage research on the bioactivity of Rubiarbonol B, a pentacyclic triterpenoid isolated from Rubia philippinensis. The focus of this document is to provide a comprehensive overview of its anticancer properties, particularly its ability to induce regulated cell death in cancer cells. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development efforts.

Core Bioactivity: Induction of Apoptosis and Necroptosis

Early-stage research indicates that this compound is a potent inducer of programmed cell death in various cancer cell lines. Its primary mechanism of action involves the activation of signaling pathways leading to both apoptosis and necroptosis, a regulated form of necrosis. This dual activity makes this compound a promising candidate for overcoming apoptosis resistance, a common challenge in cancer therapy.

A derivative, 3-O-acetylthis compound (ARu-B), has also been investigated and shows enhanced activity in certain contexts, particularly in non-small cell lung cancer (NSCLC) cells.

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings from early-stage studies on this compound and its derivative.

Table 1: Cytotoxicity of this compound (Ru-B) and 3-O-acetylthis compound (ARu-B)

| Compound | Cell Line | Time Point | Concentration (µM) | Cell Viability (%) |

| Ru-B | HCC827 (NSCLC) | 24h | 2 | ~90% |

| 4 | ~80% | |||

| 6 | ~70% | |||

| 8 | ~60% | |||

| 48h | 2 | ~75% | ||

| 4 | ~60% | |||

| 6 | ~45% | |||

| 8 | ~35% | |||

| ARu-B | HCC827 (NSCLC) | 24h | 2 | ~80% |

| 4 | ~60% | |||

| 6 | ~40% | |||

| 48h | 2 | ~60% | ||

| 4 | ~35% | |||

| 6 | ~20% | |||

| Ru-B | HCT116 (Colorectal) | Not Specified | 10 | Significant cell death observed |

| HeLa (Cervical) | Not Specified | 10 | Significant cell death observed | |

| MCF7 (Breast) | Not Specified | 10 | Significant cell death observed |

Data for HCC827 cells is estimated from graphical representations in the cited literature. Specific IC50 values were not provided in a tabular format in the reviewed sources.

Table 2: Inhibition of Kinase Activity by this compound (Ru-B) and 3-O-acetylthis compound (ARu-B) [1]

| Compound | Target Kinase | Concentration (µM) | Relative Kinase Activity (%) |

| Ru-B | EGFR | 2 | 63.7 |

| 4 | 61.3 | ||

| 6 | 56.3 | ||

| 8 | 48.5 | ||

| MET | 2 | 65.1 | |

| 4 | 52.0 | ||

| 6 | 34.6 | ||

| 8 | 28.0 | ||

| ARu-B | EGFR | 2 | ~55% |

| 4 | ~45% | ||

| 6 | ~35% | ||

| MET | 2 | ~50% | |

| 4 | ~30% | ||

| 6 | ~20% | ||

| AKT1 | 2 | ~80% | |

| 4 | ~70% | ||

| 6 | ~60% |

Data for ARu-B is estimated from graphical representations. The studies indicate ARu-B is a more potent inhibitor of EGFR and MET than Ru-B.[1]

Signaling Pathways Modulated by this compound

This compound's anticancer activity is primarily mediated through the induction of the extrinsic apoptosis pathway and, under certain conditions, a switch to necroptosis. The core of this mechanism is the activation of Receptor-Interacting Protein Kinase 1 (RIPK1).

This compound-Induced Apoptosis and Necroptosis Signaling

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound.

Cell Viability (Cytotoxicity) Assay

This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.

Workflow Diagram:

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HCT116, HCC827) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations. A vehicle control (medium with the same concentration of DMSO) is also included.

-

Incubation: The treated plates are incubated for the desired time periods (e.g., 24, 48 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (final concentration 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values can be determined by plotting cell viability against the log of the compound concentration.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect intracellular ROS levels.

Methodology:

-

Cell Seeding and Treatment: Cells are seeded in plates suitable for fluorescence microscopy or a plate reader. After adherence, they are treated with this compound for the desired duration. A positive control (e.g., H₂O₂) and a negative control (untreated) are included.

-

Probe Loading: The cells are washed with a serum-free medium or PBS and then incubated with H2DCFDA (typically 5-10 µM) for 30-60 minutes at 37°C in the dark.

-

Washing: The cells are washed again to remove the excess probe.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Data Analysis: The fluorescence intensity of the treated cells is compared to that of the control cells to determine the fold increase in ROS production.

In Vitro Kinase Assay

This protocol is a general method to assess the direct inhibitory effect of this compound on specific kinases like EGFR, MET, and AKT1.[1]

Methodology:

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified recombinant kinase, a specific substrate for that kinase, and ATP in a kinase reaction buffer.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture. Control wells include a known inhibitor for the specific kinase and a no-inhibitor control.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C or 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: The amount of ATP consumed or the amount of phosphorylated substrate is measured. Commercial kits (e.g., ADP-Glo™ Kinase Assay) are often used, which measure the amount of ADP produced as an indicator of kinase activity. This is often a luminescence-based readout.

-

Data Analysis: The kinase activity in the presence of this compound is calculated as a percentage of the activity in the no-inhibitor control.

Immunoprecipitation for DISC and Necrosome Formation

This protocol is used to demonstrate the recruitment of key proteins to the Death-Inducing Signaling Complex (DISC) or the necrosome.

Methodology:

-

Cell Lysis: Cells treated with this compound (and caspase inhibitors for necrosome analysis) are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysate is incubated with an antibody targeting a core component of the complex (e.g., anti-caspase-8 for DISC, anti-RIPK3 for necrosome) overnight at 4°C.

-

Bead Capture: Protein A/G agarose or magnetic beads are added to capture the antibody-protein complexes.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads using a sample buffer and then separated by SDS-PAGE. The presence of other complex components (e.g., FADD, RIPK1 for DISC; RIPK1, MLKL for necrosome) is detected by Western blotting using specific antibodies.

Anti-inflammatory and Antioxidant Bioactivity

To date, the primary focus of published early-stage research on this compound has been on its anticancer properties. There is currently a lack of specific studies investigating its potential anti-inflammatory or direct antioxidant activities. While many polyphenolic compounds from the Rubus genus exhibit such properties, dedicated studies are required to characterize these potential bioactivities for this compound.

Conclusion and Future Directions

This compound has emerged as a compelling bioactive compound with significant anticancer potential, primarily through its ability to induce both apoptosis and necroptosis. The modulation of the RIPK1 signaling pathway and the induction of ROS are key mechanistic features. The provided data and protocols offer a foundational resource for researchers in the field.

Future research should focus on:

-

Determining the precise IC50 values of this compound in a broader panel of cancer cell lines.

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models.

-

Investigating the potential anti-inflammatory and antioxidant properties of this compound to broaden its therapeutic applicability.

-

Structure-activity relationship studies to identify more potent and selective derivatives.

References

Unraveling Rubiarbonol B: A Technical Guide to its Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of Rubiarbonol B, a pentacyclic triterpenoid with promising anticancer properties. This document details the spectroscopic data, experimental methodologies, and biological activities of this compound, presenting the information in a clear and structured format to support further research and development.

Physicochemical and Spectroscopic Characterization

This compound, isolated from Rubia philippinensis, is an arborinane-type triterpenoid.[1][2] Its fundamental physicochemical and spectroscopic properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H50O3 | [3] |

| Molecular Weight | 458.7 g/mol | [3] |

| Exact Mass | 458.37599545 Da | [3] |

Table 2: ¹H NMR Spectroscopic Data for this compound (Pyridine-d₅)

| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| H-11 | 5.50 | brs | |

| H-19 | 4.50 | t | 7.7 |

| H-7 | 4.05 | m | |

| H-3 | 3.48 | t | 7.5 |

| H₃-26 | 1.28 | s | |

| H₃-23 | 1.25 | s | |

| H₃-25 | 1.22 | s | |

| H₃-27 | 1.16 | s | |

| H₃-24 | 1.11 | s | |

| H₃-28 and H₃-29 | 0.90 | s (overlapped) | |

| H₃-30 | 0.85 | d | 4.8 |

Data from[2]

Table 3: ¹³C NMR Spectroscopic Data for this compound (Pyridine-d₅)

| Carbon | Chemical Shift (δ) ppm |

| C-9 | 148.0 |

| C-11 | 117.4 |

| C-3 | 78.4 |

| C-7 | 72.6 |

| C-19 | 70.7 |

| C-18 | 59.6 |

| C-21 | 58.2 |

| C-8 | 49.8 |

| C-5 | 49.4 |

Data from[2]

Experimental Protocols

Isolation of this compound

The isolation of this compound from Rubia philippinensis is a critical first step for its study.[1][2] The general workflow for its extraction and purification is outlined below.

A detailed protocol involves:

-

Extraction: The air-dried and powdered plant material is extracted with a suitable organic solvent, such as methanol, at room temperature.

-

Partitioning: The resulting crude extract is then suspended in water and partitioned successively with different organic solvents of increasing polarity, such as ethyl acetate.

-

Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to a series of chromatographic separations. This typically includes silica gel column chromatography, followed by Sephadex LH-20 column chromatography, and finally preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and exact mass of the molecule, which allows for the deduction of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the chemical environment of individual protons and carbons in the molecule. The chemical shifts, multiplicities, and coupling constants are crucial for identifying functional groups and the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-